![molecular formula C28H37N3O6S3 B12591605 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide CAS No. 606083-14-1](/img/structure/B12591605.png)

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

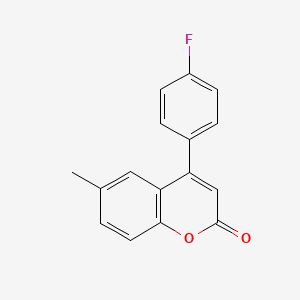

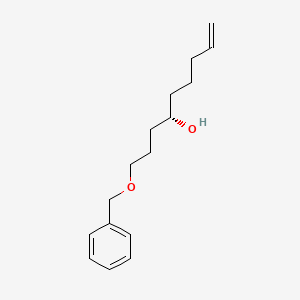

4-[4-(1,3-ベンゾチアゾール-2-イル)ピペリジン-1-スルホニル]-N-シクロヘキシル-2,5-ジエトキシベンゼン-1-スルホンアミドは、ベンゾチアゾール部分、ピペリジン環、およびスルホンアミド基を特徴とする複雑な有機化合物です。

製造方法

4-[4-(1,3-ベンゾチアゾール-2-イル)ピペリジン-1-スルホニル]-N-シクロヘキシル-2,5-ジエトキシベンゼン-1-スルホンアミドの合成には、ベンゾチアゾール部分の調製から始まる複数のステップが含まれます。 一般的な合成経路には、2-アミノベンゼンチオールとアルデヒドまたはケトンとの縮合反応、それに続く環化反応が含まれます 。 ピペリジン環は通常、求核置換反応によって導入され、スルホンアミド基はスルホニルクロリドを用いたスルホニル化反応によって付加されます 。 工業生産方法では、多くの場合、マイクロ波照射とワンポット多成分反応が用いられ、収率と効率が向上しています .

準備方法

The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide involves multiple steps, starting with the preparation of the benzothiazole moiety. Common synthetic routes include the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . The piperidine ring is typically introduced through nucleophilic substitution reactions, and the sulfonamide group is added via sulfonylation reactions using sulfonyl chlorides . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

化学反応の分析

この化合物は、次のようなさまざまな化学反応を起こします。

酸化: ベンゾチアゾール部分は、酸化されてスルホキシドまたはスルホンを形成することができます。

還元: ニトロ基(存在する場合)のアミンへの還元。

置換: ピペリジン環に対する求核置換反応。

加水分解: 酸性または塩基性条件下でのスルホンアミド基の加水分解.

これらの反応で用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます 。 これらの反応から生成される主要な生成物には、さまざまな置換ベンゾチアゾール、ピペリジン、スルホンアミドが含まれます .

科学研究の応用

4-[4-(1,3-ベンゾチアゾール-2-イル)ピペリジン-1-スルホニル]-N-シクロヘキシル-2,5-ジエトキシベンゼン-1-スルホンアミドは、いくつかの科学研究で応用されています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されています。

生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について研究されています.

科学的研究の応用

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its anti-inflammatory, anti-tubercular, and anti-cancer properties.

Industry: Utilized in the development of materials with specific optical and electronic properties.

作用機序

この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。 ベンゾチアゾール部分は、さまざまな生物学的経路と相互作用することが知られており、酵素活性を阻害したり、受容体機能を調節したりする可能性があります 。 スルホンアミド基は、化合物の標的への結合親和性を高めることができ、生物学的活性を高めます .

類似化合物の比較

類似の化合物には、次のようなベンゾチアゾール誘導体があります。

- N-(1,3-ベンゾチアゾール-2-イル)-4-ハロベンゼンスルホニルヒドラジド

- 5-(ピリジン-4-イル)-1,3,4-オキサジアゾール-2(3H)-チオン

- N-(ベンゾチアゾール-2-イル)-4-((5-クロロベンゾキサゾール-2-イル)アミノ)ブタンアミド

これらの化合物は、4-[4-(1,3-ベンゾチアゾール-2-イル)ピペリジン-1-スルホニル]-N-シクロヘキシル-2,5-ジエトキシベンゼン-1-スルホンアミドと構造的に類似していますが、特定の官能基と生物学的活性は異なります。 4-[4-(1,3-ベンゾチアゾール-2-イル)ピペリジン-1-スルホニル]-N-シクロヘキシル-2,5-ジエトキシベンゼン-1-スルホンアミドの独自性は、ベンゾチアゾール部分とピペリジン環、およびスルホンアミド基の組み合わせにあり、これは異なる生物学的特性を与える可能性があります .

類似化合物との比較

Similar compounds include other benzothiazole derivatives, such as:

- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides

- 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide

These compounds share structural similarities with 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a benzothiazole moiety with a piperidine ring and a sulfonamide group, which may confer distinct biological properties .

特性

CAS番号 |

606083-14-1 |

|---|---|

分子式 |

C28H37N3O6S3 |

分子量 |

607.8 g/mol |

IUPAC名 |

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexyl-2,5-diethoxybenzenesulfonamide |

InChI |

InChI=1S/C28H37N3O6S3/c1-3-36-23-19-27(24(37-4-2)18-26(23)39(32,33)30-21-10-6-5-7-11-21)40(34,35)31-16-14-20(15-17-31)28-29-22-12-8-9-13-25(22)38-28/h8-9,12-13,18-21,30H,3-7,10-11,14-17H2,1-2H3 |

InChIキー |

OXQPJGJCFSTBOZ-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)OCC)S(=O)(=O)NC5CCCCC5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)

![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)

![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)

![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)

![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)

![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)